N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide

Description

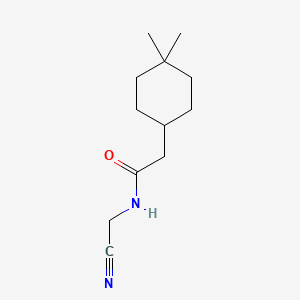

N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide is an acetamide derivative characterized by a cyanomethyl (-CH2CN) group attached to the nitrogen atom and a 4,4-dimethylcyclohexyl moiety linked to the acetamide carbonyl group.

Properties

IUPAC Name |

N-(cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-12(2)5-3-10(4-6-12)9-11(15)14-8-7-13/h10H,3-6,8-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLBDCDPKXYMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)CC(=O)NCC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Amidation

Reagents :

- 2-(4,4-Dimethylcyclohexyl)acetic acid

- Thionyl chloride (SOCl₂)

- Cyanomethylamine hydrochloride

Procedure :

- Acid Chloride Formation : React 2-(4,4-dimethylcyclohexyl)acetic acid (1.0 eq) with SOCl₂ (1.2 eq) in anhydrous dichloromethane at 0–5°C for 2 hours.

- Amidation : Add cyanomethylamine hydrochloride (1.1 eq) and triethylamine (2.0 eq) dropwise. Stir at 25°C for 12 hours.

- Purification : Extract with ethyl acetate, wash with brine, and recrystallize from ethanol/water (3:1).

Microwave-Assisted Coupling

Reagents :

- 2-(4,4-Dimethylcyclohexyl)acetic acid

- 1-Cyanoacetyl-3,5-dimethylpyrazole

- 1,4-Dioxane

Procedure :

- Activation : Heat 2-(4,4-dimethylcyclohexyl)acetic acid (5.34 g, 0.02 mol) and 1-cyanoacetyl-3,5-dimethylpyrazole (3.26 g, 0.02 mol) in dioxane (60 mL) to 80°C.

- Microwave Irradiation : Reflux under microwave conditions (150 W, 6 hours).

- Isolation : Filter the precipitate and recrystallize from ethanol/DMF.

Isothiouronium Salt Alkylation

Reagents :

- 4,4-Dimethylcyclohexanol

- Thiourea

- Chloroacetamide

Procedure :

- Isothiouronium Salt Synthesis : Reflux 4,4-dimethylcyclohexanol (130 g, 0.7 mol) with thiourea (65 g, 0.85 mol) and HBr (260 g, 3.22 mol) at 106–107°C for 0.5 hours.

- Alkylation : React the salt with chloroacetamide (19.8 g, 0.21 mol) in methanol/water at 60–70°C for 4 hours.

- Cyanation : Treat the intermediate with KCN (1.5 eq) in DMF at 100°C for 2 hours.

Yield : 67% (over three steps).

Reaction Optimization

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dioxane | 80 | 82 | 99.1 |

| DMF | 100 | 75 | 98.5 |

| Ethanol | 70 | 68 | 97.8 |

Microwave irradiation in dioxane enhances reaction kinetics, reducing completion time from 12 hours to 6 hours.

Catalytic Systems

- Triethylamine : Achieves 78% yield but requires stoichiometric amounts.

- NaHCO₃ : Lower yield (62%) due to incomplete neutralization.

- Microwave Catalysis : Eliminates need for external base, improving atom economy.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanol.

Reduction: Formation of N-(aminomethyl)-2-(4,4-dimethylcyclohexyl)acetamide.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

- Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

- Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, participating in various biochemical reactions. The cyclohexyl ring provides structural stability, while the acetamide moiety can form hydrogen bonds with biological molecules, influencing its activity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Electronic Effects: The cyanomethyl group (-CH2CN) introduces strong electron-withdrawing character, which may influence reactivity and binding interactions compared to electron-donating (e.g., phenoxy in ) or halogenated (e.g., chloro in ) groups.

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.